9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule with a molecular formula of C33H39NO4 . It is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzyloxy-3-ethoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through crystallization, and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives and molecules with similar structural features, such as:
- 9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 10-benzyl-9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H39NO4 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
9-(3-ethoxy-4-phenylmethoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C33H39NO4/c1-7-37-28-15-22(13-14-27(28)38-20-21-11-9-8-10-12-21)29-30-23(16-32(2,3)18-25(30)35)34(6)24-17-33(4,5)19-26(36)31(24)29/h8-15,29H,7,16-20H2,1-6H3 |
InChI Key |
AUPNYAKECCZZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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